Superior Inhibitory Potency Against Firefly Luciferase Compared to Simple Benzothiazole Analogs
D-Luciferin 6'-methyl ether inhibits Photinus pyralis luciferase with an IC50 of 0.1 µM . In contrast, a series of 2,6-disubstituted benzothiazoles, which represent simpler analogs lacking the full thiazoline-carboxylic acid scaffold, exhibit IC50 values ranging from 8.8 µM to 45.2 µM under comparable assay conditions [1].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 0.1 µM |
| Comparator Or Baseline | 2,6-Disubstituted benzothiazoles (n=4) |
| Quantified Difference | 88- to 452-fold lower IC50 (i.e., the target compound is 88- to 452-fold more potent) |
| Conditions | Photinus pyralis luciferase inhibition assay |
Why This Matters
The dramatically higher potency reduces the amount of compound required per assay, lowers background signal, and provides a wider dynamic range for dose-response studies.
- [1] Meroni, G., Ciana, P., Meda, M.C., Maggi, A.C., Santaniello, E. 2,6-Disubstituted benzothiazoles, analogues of the aromatic core of D-luciferin : synthesis and evaluation of the affinity for Photinus pyralis luciferase. ARKIVOC, 2009(11), 22-30. View Source
